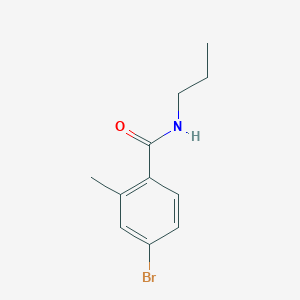

4-bromo-2-methyl-N-propylbenzamide

Description

Significance of Substituted Benzamides in Organic Synthesis and Chemical Research

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with additional substituents on the aromatic ring or the nitrogen atom. This structural motif is of considerable interest in organic and medicinal chemistry due to its prevalence in a wide array of natural products and synthetic molecules with significant biological activities. researchgate.net

The amide bond is a fundamental component in pharmaceutical chemistry, and benzamide (B126) derivatives have been developed as anti-inflammatory agents, enzyme inhibitors, and antitumor therapeutics. researchgate.netnih.gov For instance, various substituted benzamides have shown potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov Furthermore, they serve as versatile intermediates and building blocks in organic synthesis, enabling the construction of more complex molecular architectures. nih.gov The development of novel synthetic methodologies, including catalytic and environmentally friendly processes, continues to expand the accessibility and application of these valuable compounds. rroij.commdpi.com

Structural Characteristics of 4-Bromo-2-methyl-N-propylbenzamide

This compound is a distinct molecule within the substituted benzamide family. Its structure is defined by a central benzamide core, which is modified with specific substituents that impart unique chemical properties. The IUPAC name precisely describes its molecular architecture: a propyl group is attached to the nitrogen atom of the amide, and the benzene ring is substituted with a bromine atom at the fourth carbon (para-position) and a methyl group at the second carbon (ortho-position) relative to the amide group.

The presence of different functional groups on the aromatic ring—an electron-withdrawing bromine atom and an electron-donating methyl group—creates a specific electronic environment that influences the molecule's reactivity. The polar and resonance effects of substituents on a phenyl ring can be quantitatively studied using techniques like 13C NMR spectroscopy to understand their impact on the molecule's bonding and behavior. journals.co.za

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| SMILES | CCCNC(=O)C1=CC(Br)=CC=C1C |

| InChI Key | (Predicted) Based on related structures like 4-bromo-N-propylbenzamide (HFHYZJDMVOCWSV-UHFFFAOYSA-N) sigmaaldrich.com |

Note: Some properties are predicted based on the chemical structure as specific experimental data for this compound is not widely published.

Overview of Research Approaches for Novel Organic Compounds

The study of new molecules like this compound follows a systematic process involving synthesis followed by rigorous characterization to confirm its identity and purity.

The development of new synthetic methods is a cornerstone of modern chemistry, aiming for efficiency, sustainability, and the ability to construct complex molecules. rroij.com Traditional methods often involve linear reaction sequences, while emerging methodologies leverage catalysis and green chemistry principles to improve outcomes. rroij.com The synthesis of N-substituted benzamides is frequently achieved through the reaction of a corresponding benzoyl chloride with an appropriate amine. acs.orgresearchgate.net For this compound, this would involve reacting 4-bromo-2-methylbenzoyl chloride with propylamine (B44156). Advanced strategies, such as photoredox/nickel dual catalysis, offer innovative pathways for forming the core benzamide structure. acs.org

Once a new compound is synthesized, its structure must be unequivocally confirmed. Modern analytical chemistry provides a powerful toolkit for the characterization of organic compounds. rroij.comijpsjournal.comonlineorganicchemistrytutor.com These techniques are essential for determining molecular structure, identifying functional groups, and assessing purity. rroij.com

Table 2: Key Analytical Techniques in Organic Compound Characterization

| Analytical Technique | Principle and Application | Citation(s) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about the carbon-hydrogen framework of a molecule. It helps determine the connectivity and environment of atoms. | rroij.comijpsjournal.com |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. It is highly effective for identifying the presence of specific functional groups, such as the carbonyl (C=O) and N-H groups in an amide. | rroij.comonlineorganicchemistrytutor.com |

| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. This technique provides the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns. | rroij.comijpsjournal.com |

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely used for the purification and purity analysis of organic compounds. | ijpsjournal.comuga.edu |

| Gas Chromatography (GC) | Similar to HPLC, GC is used to separate and analyze compounds that can be vaporized without decomposition. It is often coupled with mass spectrometry (GC-MS) for powerful analytical capabilities. | ijpsjournal.comonlineorganicchemistrytutor.com |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. | geoscienceworld.org |

The combined application of these synthetic and analytical methods is fundamental to advancing organic chemistry and enabling the discovery and development of new molecules with potential applications across science and industry. rroij.comnso-journal.org

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 4-bromo-N-propylbenzamide |

| 4-bromo-2-methylbenzoyl chloride |

| Propylamine |

| Carbonic Anhydrase |

| Acetylcholinesterase |

Properties

IUPAC Name |

4-bromo-2-methyl-N-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-6-13-11(14)10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYFGRNPVFZCEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methyl N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

No experimental ¹H NMR data for 4-bromo-2-methyl-N-propylbenzamide has been found in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Publicly available ¹³C NMR spectra for this compound are currently unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Detailed analysis using 2D NMR techniques such as COSY, HSQC, and HMBC for this specific compound has not been reported in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR absorption data for this compound could be retrieved from the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published high-resolution mass spectrometry data to confirm the exact mass of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS analysis, the compound is expected to be detected primarily as its protonated molecular ion, [M+H]⁺.

The molecular formula for this compound is C₁₁H₁₄BrNO. The presence of bromine is a key feature, as it naturally consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This isotopic distribution results in a characteristic doublet for the molecular ion peak and any bromine-containing fragment ions, where the peaks are separated by two mass-to-charge units (m/z) and have nearly equal intensities.

Given the atomic masses of the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, and ⁸¹Br), the expected m/z values for the protonated molecular ions can be calculated.

| Ion Species | Description | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [M+H]⁺ | Protonated molecular ion | 256.04 | 258.04 |

| [M+Na]⁺ | Sodium adduct | 278.02 | 280.02 |

| [M+K]⁺ | Potassium adduct | 293.99 | 295.99 |

This is an interactive data table. The values are based on theoretical calculations.

The observation of these characteristic isotopic patterns in the ESI-MS spectrum provides strong evidence for the presence of a single bromine atom in the molecular structure.

Fragmentation Pattern Analysis for Structural Confirmation

Further structural elucidation is achieved through the analysis of the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments. By selecting the isotopic molecular ions ([M+H]⁺ at m/z 256 and 258) and subjecting them to collision-induced dissociation (CID), key structural fragments are produced. The fragmentation of this compound is predicted to occur at the most labile bonds, primarily the amide C-N bond and bonds adjacent to the aromatic ring.

The major predicted fragmentation pathways would lead to the formation of several key diagnostic ions:

Loss of the N-propyl group: Cleavage of the amide C-N bond would result in the formation of the 4-bromo-2-methylbenzoyl cation. This fragment is particularly informative as it retains the substituted aromatic ring.

Formation of the propylaminium ion: The complementary fragment from the C-N bond cleavage would be the propylaminium ion.

Cleavage of the propyl chain: Fragmentation within the N-propyl group itself can also occur.

The expected key fragment ions are detailed in the table below.

| Proposed Fragment Ion | Structure | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [C₈H₆BrO]⁺ | 4-bromo-2-methylbenzoyl cation | 199.96 | 201.96 |

| [C₈H₇Br]⁺ | 4-bromo-2-methylphenyl cation | 182.97 | 184.97 |

| [C₃H₈N]⁺ | Propylaminium ion | 58.06 | - |

This is an interactive data table. The values are based on theoretical calculations.

The presence of the isotopic doublet for the 4-bromo-2-methylbenzoyl cation at m/z 199.96 and 201.96 would strongly support the proposed structure by confirming the connectivity of the bromo-methyl-phenyl moiety to the carbonyl group.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides quantitative data on the percentage composition of elements (Carbon, Hydrogen, Nitrogen) within the compound. This data is used to determine the empirical formula of the molecule, which can then be compared to the molecular formula derived from mass spectrometry. For this compound (C₁₁H₁₄BrNO), the theoretical elemental composition can be calculated based on its molecular weight (256.15 g/mol ).

The comparison between the theoretically calculated and experimentally determined elemental percentages is a critical step in the verification of a newly synthesized compound's purity and identity.

| Element | Theoretical % |

| Carbon (C) | 51.58% |

| Hydrogen (H) | 5.51% |

| Bromine (Br) | 31.20% |

| Nitrogen (N) | 5.47% |

| Oxygen (O) | 6.24% |

This is an interactive data table. The values are based on theoretical calculations.

A close correlation between the experimental findings and these theoretical values would provide definitive confirmation of the empirical and, by extension, the molecular formula of this compound.

Solid State Structural Analysis: X Ray Crystallography of 4 Bromo 2 Methyl N Propylbenzamide and Analogues

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic coordinates within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry.

Analysis of structurally related compounds provides a strong basis for predicting the molecular geometry of 4-bromo-2-methyl-N-propylbenzamide. For instance, in analogues containing a brominated phenyl ring, the C-Br bond length is a key parameter. In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the C-Br bond length is reported as 1.887 (2) Å. researchgate.net This value is consistent with typical C-Br bond lengths in aromatic systems.

The geometry of the amide linkage is also of critical importance. The planarity of the amide group is a result of delocalization of the nitrogen lone pair into the carbonyl group. In a related compound, 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, a slight twist is observed between the benzene (B151609) ring and the amide group, with a C-N-C-C torsion angle of 12.7 (4)°. nih.gov This deviation from planarity is likely due to steric hindrance. For this compound, a similar non-planar arrangement between the phenyl ring and the amide plane can be anticipated, influenced by the ortho-methyl group.

Interactive Table: Selected Bond Distances and Angles in Analogous Structures

| Compound Name | Bond/Angle | Value |

|---|---|---|

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C-Br | 1.887 (2) Å |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C4—S1—N1 | 105.65 (11)° |

For this compound, the conformation will be a balance between minimizing steric repulsion between the N-propyl group and the ortho-methyl group on the phenyl ring, and maximizing favorable intermolecular interactions within the crystal lattice. The planarity of the benzamide (B126) group itself is a significant factor, with the attached propyl group adopting a staggered conformation to minimize steric strain.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In N-substituted benzamides, the amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.gov Similarly, in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, weak N—H⋯O intermolecular interactions are detected. nih.gov It is therefore highly probable that this compound will exhibit similar N—H⋯O hydrogen bonding, forming chains or dimeric motifs that are common in primary and secondary amides.

Interactive Table: Hydrogen Bond Geometry in an Analogous Structure

| Compound Name | D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|---|

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | N1—H1⋯O3 | 0.86 | 1.94 | 2.791 (3) | 172 |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | N2—H2⋯O2 | 0.86 | 2.24 | 2.998 (3) | 147 |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | N2—H2⋯O3 | 0.86 | 2.64 | 3.351 (3) | 141 |

D = donor atom, H = hydrogen, A = acceptor atom

Aromatic rings, such as the brominated phenyl group in this compound, can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent rings, contribute significantly to crystal stability. In the crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, antiparallel stacking of the bromophenyl rings is observed with a centroid-to-centroid distance of 4.213 Å. nih.gov In another analogue, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, nearly face-to-face π–π stacking interactions are present with a centroid–centroid distance of 3.6121 (5) Å. zhangqiaokeyan.com

Halogen bonding is another important non-covalent interaction where the bromine atom can act as an electrophilic region (the σ-hole) and interact with a nucleophilic site. In the crystal structure of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, C—H⋯Br interactions are observed, which help to stabilize the crystal packing. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the Hirshfeld surface analysis confirms that hydrogen bonding is the dominant feature in the crystal packing. researchgate.netnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the aforementioned sulfonamide analogue, the major contacts are H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br, contributing significantly to the total Hirshfeld surface. nih.gov A similar analysis of this compound would be expected to show significant contributions from H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯C contacts, providing a detailed picture of its crystal packing environment.

Interactive Table: Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Structure

| Compound Name | Contact Type | Contribution (%) |

|---|---|---|

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | O⋯H/H⋯O | 25.8 |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | Br⋯H/H⋯Br | 12.2 |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C⋯H/H⋯C | 9.8 |

| 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol | H⋯H | 58.2 |

| 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol | C⋯H/H⋯C | 18.9 |

Crystallographic Databases and Data Interpretation

Crystallographic databases are essential repositories for the vast amount of structural data generated by the global scientific community. These databases serve as the primary source for retrieving, comparing, and analyzing crystal structures. The two most prominent databases for small organic molecules are the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

The Cambridge Structural Database (CSD) is a comprehensive and curated collection of small-molecule organic and metal-organic crystal structures. nih.govchemicalbook.com Maintained by the Cambridge Crystallographic Data Centre (CCDC), the CSD undergoes rigorous validation and enrichment with bibliographic, chemical, and physical property information. chemicalbook.com It is an indispensable tool for chemists and material scientists, with updates adding tens of thousands of new structures annually.

The Crystallography Open Database (COD) offers an open-access alternative, gathering published, unpublished, and user-deposited crystal structures of inorganic, metal-organic, and small organic molecules. nih.govuni.lu Its open-access model promotes widespread collaboration and data dissemination within the scientific community. uni.luchemicalbook.com

Interpreting the data contained within these databases requires an understanding of key crystallographic parameters. When a crystal structure is determined, the raw diffraction data is processed to yield a model of the atomic arrangement. This model is then refined to best fit the experimental data. The quality of this fit is often described by the R-factor, where a lower value indicates a better agreement between the observed and calculated structure factors. tcichemicals.com

The output from a crystallographic experiment and subsequent refinement includes the unit cell dimensions (the lengths of the sides of the basic repeating unit of the crystal and the angles between them), the space group (which describes the symmetry of the crystal), and the fractional coordinates of each atom within the unit cell. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the macroscopic properties of the material.

While a specific crystal structure for This compound is not publicly available in the crystallographic databases, analysis of its close analogues provides a strong foundation for understanding its likely solid-state characteristics. By examining the structures of compounds with similar molecular frameworks, we can infer the probable bond lengths, conformations, and intermolecular interactions.

The following tables present crystallographic data for several analogues of this compound, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 4-bromo-N-(propylcarbamoyl) benzenesulfonamide | C₁₀H₁₃BrN₂O₃S | Monoclinic | C2/c | 8 | nih.gov | ||||

| 4-bromo-N-(2-hydroxyphenyl) benzamide | C₁₃H₁₀BrNO₂ | Monoclinic | P2₁/c | 23.4258 | 5.6473 | 9.2464 | 93.008 | 4 | nih.gov |

Z = Number of molecules in the unit cell

Table 2: Selected Bond Lengths and Angles for Analogues

| Compound Name | Bond | Length (Å) | Bond | Angle (°) | Ref. |

| 4-bromo-N-(propylcarbamoyl) benzenesulfonamide | Br1—C1 | 1.887(2) | C4—S1—N1 | 105.65(11) | nih.gov |

| 4-bromo-N-(2-hydroxyphenyl) benzamide | C1—C7 | 1.361(2) | nih.gov |

The structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , a sulfonyl urea (B33335) analogue, reveals a monoclinic crystal system with the space group C2/c. nih.gov The Br—C bond length is a typical value for a bromophenyl moiety. nih.gov The molecule adopts an 'L-shaped' conformation, with the brominated phenyl ring being almost perpendicular to the sulfonyl urea n-propyl group. nih.gov The crystal packing is dominated by intermolecular N—H···O and C—H···O hydrogen bonds. nih.gov

In 4-bromo-N-(2-hydroxyphenyl)benzamide , the central amide group is essentially planar. nih.gov The two aromatic rings are significantly twisted with respect to each other. nih.gov The crystal structure is stabilized by O—H···O and N—H···O hydrogen bonds, forming chains within the crystal lattice. nih.gov

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Methyl N Propylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structure.

Geometry Optimization and Electronic Structure Calculations

A foundational step in computational analysis is the geometry optimization of the molecule. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, often referred to as the ground state geometry. For 4-bromo-2-methyl-N-propylbenzamide, this would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate bond lengths, bond angles, and dihedral angles.

The electronic structure calculations would further provide insights into the distribution of electrons within the molecule, yielding properties such as the dipole moment and the electrostatic potential map. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C=O | Data not available | ||

| N-H | Data not available | ||

| C-N | Data not available | ||

| C-C-C (ring) | Data not available | ||

| O=C-N | Data not available | ||

| C-C-N-C |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound could be found.

Vibrational Frequency Analysis for Spectroscopic Assignment

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. By comparing the calculated vibrational frequencies with experimentally obtained spectra, a detailed assignment of the spectral bands can be achieved. This is a powerful method for confirming the structure of a synthesized compound.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack on this compound.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Example Data)

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No calculated data for this compound could be found.

Conformational Analysis through Computational Methods

Molecules with rotatable single bonds, such as the N-propyl group and the amide bond in this compound, can exist in different spatial arrangements called conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process helps to identify the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing a detailed picture of how reactants are converted into products.

Elucidation of Amidation Reaction Pathways

The synthesis of this compound would typically involve an amidation reaction, for instance, the reaction of 4-bromo-2-methylbenzoyl chloride with propylamine (B44156). Computational modeling could be used to elucidate the step-by-step mechanism of this reaction. This would involve identifying the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, the reaction's energy profile can be constructed, and the rate-determining step can be identified. This level of mechanistic detail is invaluable for optimizing reaction conditions to improve yield and purity.

Investigation of Bromination and Alkylation Mechanisms

The synthesis of this compound involves two key transformations: the bromination of the aromatic ring and the N-alkylation of the amide functionality. While specific computational studies on the reaction mechanisms for this exact molecule are not extensively documented in publicly available literature, theoretical and computational chemistry provides a powerful framework for elucidating these pathways. The mechanisms can be inferred and understood through the lens of established reaction principles and computational studies on analogous benzamide (B126) systems.

Bromination Mechanism

The introduction of a bromine atom at the 4-position of the 2-methyl-N-propylbenzamide precursor is an electrophilic aromatic substitution (EAS) reaction. The amide group (-CONH-propyl) and the methyl group (-CH3) are both activating groups and ortho-, para-directors. However, the steric hindrance from the ortho-methyl group and the N-propylamido group would favor the substitution at the para-position, leading to the 4-bromo product.

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in investigating the intricacies of this mechanism. DFT calculations can be employed to model the reaction pathway, identifying the key intermediates and transition states. bohrium.comresearchgate.netrjptonline.org The generally accepted mechanism proceeds through the formation of a sigma complex (also known as an arenium ion), as depicted below:

Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂), is activated by a Lewis acid catalyst (e.g., FeBr₃) to generate a highly electrophilic bromine species.

Nucleophilic Attack: The π-electron system of the benzamide ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate, the sigma complex. DFT calculations can determine the relative energies of the ortho, meta, and para sigma complexes, thereby predicting the regioselectivity of the reaction. For 2-methyl-N-propylbenzamide, the para-substituted sigma complex is expected to be the most stable due to a combination of electronic and steric factors.

Deprotonation: A weak base, often the FeBr₄⁻ complex formed during the initial step, abstracts a proton from the carbon atom bearing the bromine atom, restoring the aromaticity of the ring and yielding the final this compound product.

Computational studies on related aromatic systems have demonstrated the ability of DFT to accurately predict reaction barriers and the geometries of transition states for halogenation reactions. researchgate.net These studies often utilize various functionals and basis sets to achieve results that correlate well with experimental observations.

Alkylation Mechanism

The formation of the N-propylamide bond can be achieved through several synthetic routes, most commonly by the reaction of 4-bromo-2-methylbenzoyl chloride with propylamine or the direct amidation of 4-bromo-2-methylbenzoic acid with propylamine, often facilitated by coupling agents.

From a computational standpoint, the mechanism of amide bond formation is a subject of significant interest. Theoretical studies can shed light on the reaction energy profiles, the role of catalysts or coupling agents, and the structures of intermediates and transition states. researchgate.net For the reaction between an acyl chloride and an amine, the mechanism is typically a nucleophilic acyl substitution:

Nucleophilic Attack: The nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A final deprotonation step, often by another molecule of the amine or a mild base, yields the stable N-propylbenzamide.

DFT calculations can be used to model the potential energy surface of this reaction, providing insights into the activation energies of each step. researchgate.net For direct amidation reactions, computational studies can help to understand the mechanism by which coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The table below presents hypothetical, yet representative, data that could be generated from a DFT study on the bromination of 2-methyl-N-propylbenzamide, illustrating the type of insights that can be gained.

| Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants (Benzamide + Br₂) | 0.0 | - |

| Ortho Sigma Complex | +15.2 | C-Br: 2.15, C-H: 1.10 |

| Meta Sigma Complex | +20.5 | C-Br: 2.18, C-H: 1.09 |

| Para Sigma Complex | +14.8 | C-Br: 2.14, C-H: 1.10 |

| Transition State (Deprotonation) | +18.3 | C-H bond breaking, Br-C bond formed |

| Products (Bromobenzamide + HBr) | -5.7 | - |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations like DFT are excellent for studying static properties and reaction mechanisms, Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules like this compound over time. nih.govresearchgate.net MD simulations are particularly well-suited for this class of compounds due to the conformational flexibility introduced by the N-propyl group and the potential for intermolecular interactions.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. This allows for the exploration of the conformational landscape, solvent effects, and the time-evolution of structural and energetic properties.

For this compound, an MD simulation would typically involve the following steps:

System Setup: A model of the molecule is placed in a simulation box, often surrounded by solvent molecules (e.g., water, chloroform) to mimic condensed-phase conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system as a function of the atomic coordinates, is assigned. Common force fields for organic molecules include AMBER, CHARMM, and OPLS.

Simulation Run: The simulation is run for a specified amount of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are updated at each time step.

Trajectory Analysis: The resulting trajectory, a record of the atomic coordinates over time, is analyzed to extract various properties.

Key insights that can be gained from MD simulations of this compound include:

Conformational Analysis: The N-propyl chain can adopt various conformations. MD simulations can reveal the preferred dihedral angles and the relative populations of different conformers in solution. This is crucial as the conformation can influence the molecule's physical properties and biological activity, if any.

Solvent Effects: The behavior of the molecule can be significantly influenced by the surrounding solvent. MD simulations can provide detailed information on the solvation shell, including the arrangement of solvent molecules around the solute and the formation of hydrogen bonds (e.g., between the amide group and a protic solvent).

Intermolecular Interactions: In concentrated solutions or in the solid state, intermolecular interactions such as hydrogen bonding between amide groups and π-π stacking of the aromatic rings can play a significant role. MD simulations can be used to study the formation and dynamics of such interactions.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectory, providing insights into its mobility. rsc.org

The table below illustrates the type of data that can be extracted from an MD simulation of this compound in a water box.

| Property | Simulated Value | Description |

| Average End-to-End Distance of Propyl Chain | 3.5 ± 0.4 Å | Provides a measure of the conformational flexibility of the alkyl chain. |

| Radial Distribution Function g(r) of Water around Amide H | Peak at 1.8 Å | Indicates the most probable distance for hydrogen bonding with water molecules. |

| Dihedral Angle Distribution (Cα-C-N-Cβ) | Bimodal distribution with peaks at -160° and 75° | Reveals the preferred rotational conformations around the amide bond. |

| Self-Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s | Quantifies the translational mobility of the molecule in the solvent. |

Note: The data in this table is hypothetical and for illustrative purposes. Specific values would depend on the force field, simulation parameters, and solvent model used.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 Methyl N Propylbenzamide

Functionalization of the Aromatic Ring

The benzene (B151609) ring in 4-bromo-2-methyl-N-propylbenzamide possesses three different substituents—a bromine atom, a methyl group, and an N-propylcarboxamido group—each influencing the reactivity of the ring towards substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. msu.edu The outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

-CONH-propyl (N-propylcarboxamido) group: This group, located at position 1, is generally considered an ortho-, para-directing activator due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring.

-CH₃ (methyl) group: Located at position 2, the methyl group is an activating, ortho-, para-director. libretexts.org

-Br (bromo) group: Located at position 4, the bromo group is a deactivating, yet ortho-, para-director. libretexts.org

The available positions for substitution are C3, C5, and C6. The combined influence of these groups dictates the regioselectivity of incoming electrophiles. The powerful ortho-, para-directing nature of the amide and methyl groups will dominate. The position ortho to the methyl group (C3) and ortho to the amide group (C6) are the most likely sites for electrophilic attack. The position between the bromo and amide groups (C5) is also a possibility. The reaction rate will be slower than that of benzene due to the deactivating effect of the bromine and the carbonyl component of the amide group. libretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.com The specific conditions would determine the final product distribution.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-methyl-6-nitro-N-propylbenzamide |

| Bromination | Br₂, FeBr₃ | 4,6-Dibromo-2-methyl-N-propylbenzamide |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-2-methyl-6-sulfo-N-propylbenzamide |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SₙAr) allows for the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In this compound, the bromine atom at C4 is the leaving group. The N-propylcarboxamido group at C1 is para to the bromine. The carbonyl moiety of the amide group is electron-withdrawing and can stabilize the negative charge of the Meisenheimer complex intermediate, thereby activating the ring for nucleophilic attack. wikipedia.orglibretexts.org The methyl group at C2 has a minor, opposing electron-donating effect. Consequently, the bromine atom can be displaced by strong nucleophiles under appropriate conditions.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) | NaOH | 4-Hydroxy-2-methyl-N-propylbenzamide |

| Alkoxide | NaOR | 4-Alkoxy-2-methyl-N-propylbenzamide |

| Amine | R₂NH | 4-(Dialkylamino)-2-methyl-N-propylbenzamide |

This table illustrates potential derivatizations via the SₙAr mechanism.

Transformations Involving the Amide Functional Group

The amide bond is known for its stability but can be transformed through several key reactions. wikipedia.org

Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. libretexts.orgopenstax.org

Acid-catalyzed hydrolysis: Treatment with a strong acid (e.g., H₂SO₄ in water) and heat will break the amide bond. youtube.com The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com The final products are 4-bromo-2-methylbenzoic acid and a propylammonium salt. youtube.comyoutube.com

Base-promoted hydrolysis: Heating with a strong base (e.g., aqueous NaOH) also cleaves the amide bond. libretexts.orgyoutube.com This reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org The products are the sodium salt of 4-bromo-2-methylbenzoic acid (a carboxylate salt) and propylamine (B44156). youtube.com

Esterification: Direct esterification of the amide is not a standard transformation. To convert the amide into an ester, a two-step process is generally required. First, the amide is hydrolyzed to 4-bromo-2-methylbenzoic acid as described above. Subsequently, the resulting carboxylic acid can be esterified through various methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Reduction to Amines: Amides can be completely reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgharvard.edu This reaction transforms the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). openstax.orgyoutube.com The reduction of this compound with LiAlH₄ followed by an aqueous workup would yield 4-bromo-2-methyl-N-propylbenzylamine . youtube.com This method is highly effective for converting amides to the corresponding amines. organic-chemistry.org

Reduction to Aldehydes: The partial reduction of a secondary amide to an aldehyde is a more delicate transformation that requires specific reagents to avoid over-reduction to the amine. While challenging, certain methods can achieve this. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes be used, though they are more commonly employed for reducing esters and nitriles to aldehydes. harvard.edu More specialized methods, such as using Schwartz's reagent (Cp₂Zr(H)Cl) or activating the amide with triflic anhydride (B1165640) followed by reduction with a silane, have been developed for the controlled reduction of amides to aldehydes. organic-chemistry.org Applying such a method would yield 4-bromo-2-methylbenzaldehyde and propylamine after hydrolysis of the intermediate.

Reactions at the N-Propyl Moiety (e.g., Oxidation, Halogenation)

Modifying the N-propyl group while leaving the rest of the molecule intact is challenging due to the reactivity of the aromatic ring and the benzylic methyl group. However, certain transformations can be envisioned under specific conditions.

Oxidation: Selective oxidation of the N-propyl chain is difficult. Strong oxidizing agents would likely attack the aromatic ring or the benzylic methyl group. Targeted oxidation at the carbon alpha to the nitrogen might be possible using specialized reagents, but this is not a common transformation and would likely suffer from low yields and side reactions.

Halogenation: Free-radical halogenation, for instance with N-Bromosuccinimide (NBS) and a radical initiator, would preferentially target the benzylic methyl group due to the stability of the resulting benzylic radical. Halogenation of the N-propyl chain would be less favored and likely unselective. Therefore, the primary product of such a reaction would be 4-bromo-2-(bromomethyl)-N-propylbenzamide.

Derivatization Strategies for Novel Benzamide (B126) Analogues

Synthesis of Substituted N-Arylbenzamides

The synthesis of N-arylbenzamides from this compound can be achieved through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction class enables the formation of a bond between the aromatic ring and a nitrogen atom from an amine, directly replacing the bromine atom. researchgate.net

The general scheme for the Buchwald-Hartwig amination involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial and has evolved to include sterically hindered phosphines that promote efficient coupling for a wide range of substrates. wikipedia.org

Table 1: Illustrative Buchwald-Hartwig Amination for N-Arylbenzamide Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Aniline | Pd(dba)₂ / Ligand, Base | N-(4-(phenylamino)-2-methylphenyl)-N-propylbenzamide |

| This compound | Substituted Aniline | Pd(OAc)₂ / Ligand, Base | N-(4-(substituted-phenylamino)-2-methylphenyl)-N-propylbenzamide |

| This compound | Heterocyclic Amine | Pd₂(dba)₃ / Ligand, Base | N-(4-(heteroarylamino)-2-methylphenyl)-N-propylbenzamide |

This table is illustrative and represents potential reaction pathways based on established Buchwald-Hartwig methodology.

Another significant strategy for creating arylated benzamide analogues is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This method forges a new carbon-carbon bond between the 4-position of the benzamide ring and an aryl group from an organoboron reagent, such as a boronic acid or ester. researchgate.netmdpi.com While this does not directly form an N-aryl bond on the amide nitrogen, it creates a biaryl benzamide structure. These arylated products can be further functionalized if the introduced aryl group contains other reactive sites.

Table 2: Representative Suzuki-Miyaura Coupling for Arylated Benzamide Analogues

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-methyl-4-phenyl-N-propylbenzamide |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf), Base | 4-(4-methoxyphenyl)-2-methyl-N-propylbenzamide |

| This compound | Thiophene-3-boronic acid | Pd(0) catalyst, Base | 2-methyl-N-propyl-4-(thiophen-3-yl)benzamide |

This table illustrates potential applications of the Suzuki-Miyaura reaction based on known protocols for aryl bromides. nih.govmdpi.com

Exploration of Isomeric Forms and Their Chemical Behavior

Isomers of this compound, which include constitutional isomers where the substituents are arranged differently on the benzene ring, would be expected to exhibit distinct chemical behavior. The relative positions of the bromo, methyl, and N-propylamido groups influence the electronic environment of the aromatic ring and the steric accessibility of the reactive sites.

For instance, a constitutional isomer such as 2-bromo-4-methyl-N-propylbenzamide would likely show different reactivity in cross-coupling reactions. The bromine atom at the 2-position is ortho to the N-propylamido group and meta to the methyl group. The steric hindrance from the adjacent amide group could potentially lower the reaction rates for Suzuki or Buchwald-Hartwig couplings compared to the 4-bromo isomer, where the bromine is less sterically encumbered.

Another potential reaction pathway for aryl halides is nucleophilic aromatic substitution (SNAr). chemeurope.com However, for a compound like this compound, this reaction is generally less favorable. SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com The methyl and N-propylamide groups are not sufficiently electron-withdrawing to activate the ring for this type of substitution under standard conditions.

The chemical behavior of potential geometric isomers, if applicable to derivatives, or stereoisomers, if a chiral center were introduced, would also be of interest. For example, derivatization could lead to atropisomers if rotation around a newly formed aryl-aryl bond is restricted.

Table 3: Comparison of Potential Isomer Reactivity

| Isomer | Key Structural Feature | Expected Impact on Reactivity |

|---|---|---|

| This compound | Bromo group is para to the amide group and ortho to the methyl group. | The bromine atom is sterically accessible, making it a good substrate for cross-coupling reactions. |

| 2-Bromo-4-methyl-N-propylbenzamide | Bromo group is ortho to the amide group. | Increased steric hindrance at the reaction site may lead to slower reaction rates in cross-coupling reactions compared to the 4-bromo isomer. |

| 4-Bromo-3-methyl-N-propylbenzamide | Bromo group is meta to the methyl group. | Electronic and steric environment differs, potentially altering reaction yields and rates in derivatization reactions. |

This table provides a predictive comparison based on general principles of chemical reactivity for aromatic compounds.

Conclusion and Future Research Perspectives in Organic Chemistry

Summary of Current Research Landscape Pertaining to 4-Bromo-2-methyl-N-propylbenzamide

A thorough review of scientific literature and chemical databases reveals a significant finding: there is a notable absence of published research specifically focused on this compound. While numerous studies exist for structurally related benzamides, such as those with different substitution patterns on the aromatic ring or varied N-alkyl groups, this particular compound appears to be largely unexplored.

General synthetic strategies for N-substituted benzamides are well-established in organic chemistry. These typically involve the acylation of an amine with a substituted benzoyl chloride or benzoic acid. For instance, the synthesis of N-alkyl nitrobenzamides has been achieved by reacting a benzoic acid derivative with thionyl chloride to form the acyl chloride, which is then reacted with the appropriate amine. mdpi.com Similarly, the synthesis of N-propylbenzamide has been documented through various routes, including the reaction of isatoic anhydride (B1165640) with n-propylamine. prepchem.com

Despite the existence of these general methods, their specific application to the synthesis of this compound, and any subsequent characterization or reactivity studies, are not reported in the available literature. This indicates that while the synthesis is theoretically feasible, it has not been a subject of academic or industrial research that is publicly accessible.

Identification of Knowledge Gaps in Synthesis and Reactivity

The primary knowledge gap concerning this compound is its very existence and characterization in the scientific literature. The following specific gaps have been identified:

Validated Synthetic Route: There is no published, optimized, and validated synthetic protocol for the preparation of this compound. While one could extrapolate from general methods for benzamide (B126) synthesis, the specific reaction conditions, catalysts, yields, and purification methods for this compound are unknown.

Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, boiling point, solubility) for this compound are not available.

Chemical Reactivity: The reactivity of this compound remains entirely unexplored. There is no information on its behavior in common organic transformations, such as nucleophilic aromatic substitution, cross-coupling reactions involving the bromine atom, or reactions involving the amide functionality.

Potential Applications: Due to the lack of research, the potential applications of this compound in fields such as medicinal chemistry, materials science, or agrochemicals are completely unknown.

Interactive Data Table: Known and Unknown Properties of this compound

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₄BrNO | Calculated |

| Molecular Weight | 256.14 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not Assigned | - |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| ¹H NMR Data | Not Available | - |

| ¹³C NMR Data | Not Available | - |

| IR Spectra | Not Available | - |

| Mass Spectra | Not Available | - |

Proposed Directions for Future Academic Investigations

The significant void in the scientific literature regarding this compound presents a number of opportunities for future research.

Development of More Efficient and Sustainable Synthetic Routes

A foundational research direction would be the development and optimization of a synthetic route to this compound. Initial studies could adapt known methods of amide synthesis, such as the reaction of 4-bromo-2-methylbenzoic acid with n-propylamine in the presence of a suitable coupling agent.

Future investigations should focus on greener and more sustainable approaches. This could include exploring one-pot syntheses, utilizing catalytic methods to avoid stoichiometric reagents, and employing environmentally benign solvents. For example, methods like the Ritter amidation, which has been used for the synthesis of other bromo-benzamides under solvent-free conditions, could be investigated. chemicalbook.com

Interactive Data Table: Potential Synthetic Routes for Investigation

| Starting Materials | Reagents/Conditions | Potential Advantages |

| 4-bromo-2-methylbenzoic acid, n-propylamine | EDC, HOBt, DMF | Standard, well-understood coupling |

| 4-bromo-2-methylbenzoyl chloride, n-propylamine | Triethylamine (B128534), CH₂Cl₂ | High reactivity of acyl chloride |

| 4-bromo-2-methylbenzonitrile, n-propanol | Acid or metal catalyst (Ritter Reaction) | Atom-economical, potential for green conditions |

Exploration of Novel Chemical Transformations

Once a reliable synthetic route is established, the reactivity of this compound can be systematically explored. The presence of multiple functional groups (amide, bromine, methyl) offers a rich platform for chemical transformations.

Key areas for investigation include:

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These would allow for the introduction of a wide variety of substituents at the 4-position, leading to a library of novel compounds with potential applications.

Functionalization of the Methyl Group: The methyl group could potentially be functionalized through radical or oxidative reactions to introduce further diversity.

Modification of the Amide Group: The N-H bond of the amide could be a site for further substitution, and the carbonyl group could undergo various reactions.

Advanced Computational Studies on Reaction Dynamics

In parallel with experimental work, computational studies can provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to:

Predict Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in the characterization of the synthesized compound.

Elucidate Reaction Mechanisms: Investigate the transition states and reaction pathways for the proposed novel chemical transformations, helping to rationalize experimental outcomes and guide the design of new reactions.

Analyze Molecular Properties: Determine properties such as the electrostatic potential surface, frontier molecular orbitals, and bond dissociation energies to predict the compound's reactivity and potential intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-methyl-N-propylbenzamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves coupling 4-bromo-2-methylbenzoic acid with propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of acid to amine), activation with HOBt to suppress racemization, and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How should researchers handle safety and storage of this compound in laboratory settings?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen). Use fume hoods for handling due to potential respiratory irritation. First-aid measures for inhalation include immediate fresh air and medical attention if symptoms persist. Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : -NMR should show characteristic peaks: ~1.0 ppm (triplet, –CHCHCH), ~3.3 ppm (quartet, –NHCH–), and aromatic protons at 7.2–7.8 ppm. -NMR confirms the carbonyl carbon at ~165 ppm.

- MS : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 270.04 (CHBrNO).

Cross-validation with FTIR (amide C=O stretch at ~1650 cm) ensures structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXTL or OLEX2 software packages. Key steps:

- Grow crystals via slow evaporation (solvent: DCM/hexane).

- Collect data at 120 K to minimize thermal motion.

- Refinement with SHELXL achieves R-factor < 0.05.

- Analyze intermolecular interactions (e.g., hydrogen bonds between amide groups) to confirm packing efficiency .

Q. What strategies are effective for analyzing enzyme inhibition mechanisms involving this compound?

- Methodology :

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC values against target enzymes (e.g., kinases).

- Docking Studies : Employ AutoDock Vina to model ligand-enzyme interactions, focusing on bromine’s steric effects and amide hydrogen bonding.

- SAR Analysis : Synthesize analogs (e.g., replacing Br with Cl or varying alkyl chains) to correlate structural features with inhibitory activity .

Q. How can researchers address contradictions in biological activity data for this compound across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).

- Orthogonal Validation : Combine in vitro (e.g., cell viability assays) and in silico (MD simulations) approaches.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers or confounding variables (e.g., impurity levels) .

Q. What computational methods predict the material science applications of this compound?

- Methodology :

- DFT Calculations : Gaussian 16 to compute HOMO-LUMO gaps (predicting semiconductor behavior) and polarizability (for nonlinear optics).

- Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >250°C suggests utility in high-temperature materials).

- Crystal Engineering : Leverage halogen bonding (Br···π interactions) to design co-crystals with tailored mechanical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.